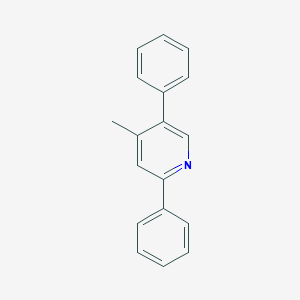

4-Methyl-2,5-diphenylpyridine

Description

Properties

IUPAC Name |

4-methyl-2,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQCNNMCDMYPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565515 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156021-08-8 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-2,5-diphenylpyridine (CAS Number 156021-08-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-Methyl-2,5-diphenylpyridine is a heterocyclic aromatic compound with the CAS number 156021-08-8.[1][2] Its structure features a central pyridine ring substituted with two phenyl groups at positions 2 and 5, and a methyl group at position 4.[1][2] This molecule serves as a versatile intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This compound is generally a crystalline solid or powder, soluble in most organic solvents.[2] It exhibits excellent thermal and oxidative stability, making it suitable for reactions requiring high temperatures.[2]

| Property | Value | Reference |

| CAS Number | 156021-08-8 | [1][2] |

| Molecular Formula | C₁₈H₁₅N | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | White to orange to green powder or crystal | [3] |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol | [2] |

| Storage | Room temperature, in a dry and tightly sealed container away from strong oxidizing agents and direct sunlight. | [2][3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Logical Relationship of Kröhnke Synthesis for this compound

Caption: Proposed Kröhnke synthesis pathway for this compound.

General Experimental Protocol for Kröhnke Pyridine Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

α-Phenyl-α-pyridiniumacetophenone (or a suitable precursor)

-

1-Phenyl-2-methyl-2-propen-1-one (or a suitable α,β-unsaturated ketone)

-

Ammonium acetate

-

Glacial acetic acid (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate is prepared in a round-bottom flask.

-

Glacial acetic acid is added as the solvent.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final substituted pyridine.

Experimental Workflow for Kröhnke Synthesis

Caption: General experimental workflow for the Kröhnke synthesis of a polysubstituted pyridine.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not currently available in the public domain, its structural motifs suggest several areas of potential interest for researchers.

Neurological Disorders

The pyridine scaffold is present in numerous neurologically active compounds. Some sources suggest that this compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] Further research would be required to identify the specific targets and mechanisms of action of its derivatives.

Materials Science

The stable aromatic framework of this compound makes it a candidate for use as a building block in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and conductive polymers.[2] The electron-rich pyridine core could potentially enhance charge transport and luminescent properties in such materials.[2]

Workflow for OLED Fabrication using Pyridine Derivatives

Caption: A generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Conclusion and Future Directions

This compound is a chemical intermediate with a promising but currently underexplored profile. Its utility is suggested in both pharmaceutical synthesis and materials science.[2][3] The lack of detailed, publicly available experimental and quantitative data highlights a significant opportunity for further research.

Future work should focus on:

-

The development and publication of a detailed and optimized synthesis protocol.

-

The synthesis of a library of derivatives to explore structure-activity relationships.

-

Comprehensive biological screening to identify potential therapeutic targets.

-

Characterization of its photophysical and electronic properties to evaluate its potential in organic electronics.

Such studies would provide the necessary data to transition this compound from a chemical intermediate to a valuable component in drug discovery and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-2,5-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2,5-diphenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its substituted pyridine core makes it a valuable scaffold for the development of novel pharmaceutical agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols derived from established pyridine synthesis methodologies. Due to the limited availability of a directly published synthesis for this specific molecule, this guide extrapolates from well-known named reactions in organic chemistry, providing a robust theoretical and practical framework for its preparation.

Introduction

Pyridine and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties and biological activity of substituted pyridines have driven the development of numerous synthetic methodologies. This compound (CAS: 156021-08-8) is a polysubstituted pyridine with potential applications as a pharmaceutical intermediate.[3][4] This guide will explore the most probable and effective synthesis routes for this target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 156021-08-8 | [5][6] |

| Molecular Formula | C₁₈H₁₅N | [5][6] |

| Molecular Weight | 245.32 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of this compound suggests several feasible disconnection approaches, primarily relying on the formation of the pyridine ring. The most prominent and logical pathways are based on classical pyridine syntheses such as the Hantzsch, Chichibabin, and Kröhnke reactions.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathways and Experimental Protocols

Modified Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a versatile method for preparing substituted pyridines from aldehydes, ketones, and ammonia or an ammonia source. A one-pot, three-component reaction is a highly probable route to this compound.

Caption: Workflow for the proposed Chichibabin synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), 1-phenylpropan-2-one (1.0 eq), and ammonium acetate (5.0-10.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and glacial acetic acid. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume via rotary evaporation.

-

Isolation of Crude Product: Pour the concentrated mixture into cold water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.

Table 2: Proposed Reactants and Conditions for Chichibabin Synthesis

| Reactant/Condition | Molar Ratio/Value | Purpose |

| Benzaldehyde | 1.0 eq | Aldehyde component |

| 1-Phenylpropan-2-one | 1.0 eq | Ketone component |

| Ammonium Acetate | 5.0 - 10.0 eq | Nitrogen source |

| Solvent | Ethanol/Acetic Acid | Reaction medium |

| Temperature | 80 - 120 °C | To drive the reaction |

| Reaction Time | 4 - 24 h | Varies based on scale and temperature |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a convergent route to polysubstituted pyridines. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.

Caption: Logical flow of the Kröhnke synthesis pathway.

Experimental Protocol:

-

Part A: Synthesis of N-(1-Phenacyl)pyridinium iodide

-

Dissolve acetophenone (1.0 eq) in pyridine.

-

Add iodine (1.0 eq) portion-wise with stirring.

-

Heat the mixture gently if necessary to initiate the reaction.

-

Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash with a suitable solvent like ether and dry.

-

-

Part B: Synthesis of this compound

-

In a round-bottom flask, suspend the N-(1-phenacyl)pyridinium iodide (1.0 eq) and 1-phenyl-1-propen-2-one (1.0 eq) in glacial acetic acid.

-

Add a large excess of ammonium acetate (e.g., 10 eq).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the following are predicted key spectroscopic features based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-8.5 ppm.- A singlet for the methyl group protons around 2.3-2.5 ppm.- Two distinct singlets or doublets for the pyridine ring protons. |

| ¹³C NMR | - Multiple signals in the aromatic region (120-160 ppm) for the phenyl and pyridine carbons.- A signal for the methyl carbon around 20-25 ppm. |

| IR (Infrared) | - C-H stretching (aromatic) ~3050 cm⁻¹.- C=C and C=N stretching (aromatic ring) in the 1400-1600 cm⁻¹ region.- C-H bending (methyl) around 1380 cm⁻¹. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 245. |

Conclusion

This technical guide outlines plausible and robust synthetic strategies for the preparation of this compound. While a definitive, published protocol for this specific compound is not currently available, the detailed experimental procedures for analogous Chichibabin and Kröhnke syntheses provide a strong foundation for its successful synthesis in a laboratory setting. The provided information is intended to empower researchers and drug development professionals to access this valuable chemical entity for further investigation and application. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-2,5-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a pyridine core substituted with two phenyl groups and a methyl group, imparts specific chemical and physical properties that make it a versatile intermediate in the development of pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for its laboratory preparation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 156021-08-8 | [3] |

| Molecular Formula | C₁₈H₁₅N | [3] |

| SMILES | CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | [3] |

| InChI | InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | [3] |

| InChIKey | YHQCNNMCDMYPIA-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 245.32 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 127.0 to 131.0 °C | |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol. | [1] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a singlet for the methyl group protons. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine and phenyl rings, and a signal for the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic and methyl groups, C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is a one-pot multicomponent reaction, a variation of established pyridine syntheses. This approach offers efficiency by combining multiple steps in a single reaction vessel.

Reaction Scheme:

A potential multicomponent synthesis could involve the reaction of benzaldehyde, 1-phenylpropan-2-one, malononitrile, and an alcohol in the presence of a base.

Materials:

-

Benzaldehyde

-

1-Phenylpropan-2-one

-

Malononitrile

-

Ethanol (or other suitable alcohol)

-

Sodium hydroxide (or another suitable base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dicarbonyl compound, aromatic aldehyde, malononitrile, and ethanol.

-

With stirring, add a solution of sodium hydroxide in ethanol dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product before proceeding with purification.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude solid product.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization

3.3.1. Melting Point Determination The melting point is a crucial indicator of purity.

Procedure:

-

Place a small amount of the dried, purified solid into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range close to the literature value indicates high purity.

3.3.2. Spectroscopic Analysis Confirm the structure of the synthesized compound using various spectroscopic techniques.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Mass Spectrometry: Analyze a sample to determine its molecular weight and fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

Unveiling the Solubility Profile of 4-Methyl-2,5-diphenylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Methyl-2,5-diphenylpyridine (CAS No: 156021-08-8), a heterocyclic aromatic compound of significant interest in organic synthesis and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, providing key insights into its behavior in various organic solvents and detailing robust experimental protocols for solubility determination.

Introduction to this compound

This compound is a crystalline solid or powder with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with two phenyl groups and one methyl group, imparts excellent thermal and chemical stability.[1] This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][3] It is also explored as a building block for organic light-emitting diodes (OLEDs) and other advanced materials due to its aromatic framework.[1]

Qualitative Solubility Profile

General literature indicates that this compound is soluble in most common organic solvents.[1] Specifically, it has been reported to be soluble in:

-

Chloroform

-

Dichloromethane

-

Ethanol[1]

Due to its largely nonpolar aromatic structure combined with the polar pyridine ring, it is anticipated to exhibit good solubility in a range of non-polar to moderately polar organic solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. Researchers are encouraged to determine the solubility experimentally to obtain precise data for their specific applications and conditions. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Detailed Steps:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate dilutions of the stock solution to create several standard solutions of lower concentrations.

-

Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

-

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like chloroform, dichloromethane, and ethanol, the lack of extensive quantitative data in the public domain necessitates experimental determination for specific research and development needs. [1]The gravimetric and UV-Vis spectrophotometric methods detailed in this guide provide robust and reliable means for quantifying the solubility of this important chemical intermediate. The data generated will be invaluable for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical and materials science industries.

References

Spectroscopic and Synthetic Profile of 4-Methyl-2,5-diphenylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and synthetic considerations for the heterocyclic compound 4-Methyl-2,5-diphenylpyridine. This pyridine derivative serves as a valuable intermediate in various fields, including pharmaceutical synthesis and materials science.[1][2] Due to the proprietary nature of spectroscopic data for this specific molecule, this document presents a generalized experimental framework and data interpretation guide based on established principles of organic chemistry and spectroscopy.

Molecular Structure and Properties

-

IUPAC Name: this compound[3]

The structure, featuring a central pyridine ring substituted with two phenyl groups and a methyl group, imparts significant thermal and chemical stability.[1]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not publicly available, the following tables outline the expected chemical shifts and absorption frequencies based on the compound's structure. These predicted values are essential for the identification and characterization of the molecule upon synthesis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~2.3 - 2.5 | Singlet (s) |

| Pyridine (H-3, H-6) | ~7.0 - 8.5 | Doublet/Singlet |

| Phenyl (Ar-H) | ~7.2 - 7.8 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~20 - 25 |

| Pyridine (C-3, C-6) | ~120 - 150 |

| Pyridine (C-2, C-4, C-5) | ~130 - 160 |

| Phenyl (Ar-C) | ~125 - 140 |

Table 3: Predicted IR Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium-Strong |

| C=N (Pyridine) | 1550 - 1650 | Medium-Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of pyridine derivatives like this compound.

Synthesis: Hantzsch Pyridine Synthesis (Illustrative)

A common method for synthesizing substituted pyridines is the Hantzsch synthesis. A generalized procedure is as follows:

-

Reaction Setup: A mixture of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired dihydropyridine intermediate.

-

Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using an oxidizing agent such as nitric acid or by air oxidation.

-

Final Purification: The final pyridine product is purified by recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Analysis

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR , standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the internal standard (TMS).

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical relationship of the spectroscopic data to the molecular structure.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide on the Thermal and Oxidative Stability of 4-Methyl-2,5-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and oxidative stability of 4-Methyl-2,5-diphenylpyridine, a heterocyclic aromatic compound of significant interest in organic synthesis and materials science. While direct experimental data on the thermal and oxidative degradation of this specific molecule is not extensively available in public literature, this guide synthesizes general knowledge of substituted pyridines and biphenyl compounds to present potential stability characteristics, detailed hypothetical experimental protocols for assessment, and plausible degradation pathways.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two phenyl groups and one methyl group.[1] This substitution pattern contributes to its notable thermal and chemical stability, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and durable materials.[1][2][3] Its structural properties, including high aromaticity and electron delocalization, suggest a high degree of stability under thermal stress and resistance to oxidative degradation.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing and interpreting stability studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1][4] |

| CAS Number | 156021-08-8 | [1][4][5][6] |

| Molecular Formula | C₁₈H₁₅N | [1][2][4][5][6] |

| Molecular Weight | 245.32 g/mol | [1][2][4] |

| Appearance | White to orange to green crystalline solid or powder | [1][2][5][6] |

| Melting Point | 127.0 to 131.0 °C | [5][6] |

| Boiling Point | 399 °C (Predicted) | [6] |

| Solubility | Soluble in most organic solvents (e.g., chloroform, dichloromethane, ethanol) | [1] |

| Purity | >98.0% (GC) | [5] |

Thermal Stability Assessment

Thermogravimetric Analysis is essential for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)

-

High-purity nitrogen (99.999%) and air (as oxidant)

-

Platinum or alumina sample pans

-

Analytical balance

Procedure:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

Repeat the experiment under an air atmosphere to assess the influence of an oxidative environment on thermal decomposition.

Data Analysis:

-

Determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

-

Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry is used to detect phase transitions, such as melting and decomposition, and to measure the heat flow associated with these events.

Objective: To determine the melting point, heat of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent)

-

Hermetically sealed aluminum pans

-

High-purity nitrogen (99.999%)

-

Analytical balance

Procedure:

-

Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan will be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 450 °C) at a heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference.

Data Analysis:

-

Determine the melting point (Tm) from the peak of the melting endotherm.

-

Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic peaks at higher temperatures, which would indicate decomposition.

Based on its chemical structure, this compound is expected to exhibit high thermal stability, with a decomposition onset temperature well above its melting point, likely in the range of 300-400 °C in an inert atmosphere. In an oxidative atmosphere, the decomposition temperature may be lower.

Oxidative Stability Assessment

The oxidative stability of this compound is a critical parameter, especially for applications involving exposure to air at elevated temperatures. The pyridine nitrogen and the benzylic protons of the methyl group are potential sites for oxidation.[7]

Forced oxidation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.

Objective: To identify the primary degradation products of this compound under oxidative stress and to propose a degradation pathway.

Apparatus:

-

Reaction vessel with temperature control and gas inlet/outlet

-

Oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))

-

Organic solvent (e.g., acetonitrile, acetic acid)

-

High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Dissolve a known concentration of this compound in a suitable solvent in the reaction vessel.

-

Add a controlled amount of an oxidizing agent (e.g., a 3-fold molar excess of H₂O₂).

-

Heat the mixture to a moderately elevated temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 24-48 hours).

-

Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Quench the reaction in the aliquots if necessary.

-

Analyze the aliquots by HPLC-UV to monitor the disappearance of the parent compound and the formation of degradation products.

-

Use HPLC-MS to determine the molecular weights of the degradation products.

-

If major degradation products are formed, scale up the reaction to isolate them for structural elucidation by NMR.

Data Analysis:

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

-

Identify the structures of the major degradation products from their mass spectra and NMR data.

-

Propose a plausible degradation pathway based on the identified products.

Oxidation of substituted pyridines can occur at the nitrogen atom to form N-oxides or at the alkyl side chains.[7] The presence of phenyl groups can also lead to oxidative coupling or ring-opening reactions under harsh conditions. A plausible initial step in the oxidation of this compound would be the formation of the corresponding N-oxide. Further oxidation could involve the methyl group, leading to an alcohol, aldehyde, and eventually a carboxylic acid.

Visualizations

Experimental Workflows

The following diagrams illustrate the proposed workflows for assessing the thermal and oxidative stability of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Forced Oxidation Study.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, starting with oxidation at the pyridine nitrogen, which is a common reaction for such heterocycles.[7]

Caption: Hypothetical Oxidative Degradation Pathway.

Conclusion

This compound is reported to be a highly stable molecule, a characteristic attributed to its aromatic and heterocyclic structure.[1] While quantitative experimental data on its thermal and oxidative stability are sparse in the public domain, this guide provides robust, detailed protocols for researchers to perform these assessments using standard analytical techniques such as TGA, DSC, and forced oxidation studies coupled with HPLC-MS. The provided workflows and hypothetical degradation pathway offer a solid framework for initiating a comprehensive stability analysis of this compound, which is crucial for its application in the development of pharmaceuticals and high-performance materials. Further experimental validation is necessary to confirm the precise degradation profile and pathways.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 156021-08-8 this compound | China | Manufacturer | Hebei Xinsheng New Material Technology Co., LTD. [m.chemicalbook.com]

- 4. This compound | C18H15N | CID 14924986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 156021-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

The Fundamental Reactivity of the 4-Methyl-2,5-diphenylpyridine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2,5-diphenylpyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a methyl group and two phenyl rings on the pyridine core, imparts a distinct combination of steric and electronic properties that govern its reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental reactivity of this core, including its synthesis, and its behavior in various organic reactions.

Synthesis of the this compound Core

The synthesis of multi-substituted pyridines like this compound can be achieved through several established methodologies. The most relevant approaches include the Kröhnke and Hantzsch pyridine syntheses, which offer versatile routes to construct the pyridine ring with the desired substitution pattern.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines.[2][3] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] For the synthesis of this compound, this would involve the reaction of a phenacylpyridinium salt with an appropriate α,β-unsaturated ketone.

Reaction Workflow:

Caption: Kröhnke Pyridine Synthesis Workflow.

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [3][4]

-

Preparation of the Pyridinium Ylide (in situ): The α-pyridinium methyl ketone salt is treated with a base, such as acetate from ammonium acetate, to generate the corresponding pyridinium ylide.

-

Michael Addition: The ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and subsequently undergoes cyclization and dehydration to form the aromatic pyridine ring.

-

Work-up and Purification: The reaction mixture is typically worked up by extraction and the crude product is purified by recrystallization or column chromatography.

| Reactant/Reagent | Role |

| α-Pyridinium methyl ketone salt | Source of C2, C3, and N atoms |

| α,β-Unsaturated carbonyl compound | Source of C4, C5, and C6 atoms |

| Ammonium acetate | Nitrogen source and base |

| Glacial Acetic Acid or Methanol | Solvent |

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, followed by an oxidation step to furnish the pyridine ring.[5][6][7] This method is highly versatile for producing symmetrically or unsymmetrically substituted dihydropyridines, which are then oxidized to the corresponding pyridines.

Reaction Workflow:

Caption: Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: General Procedure for Hantzsch Pyridine Synthesis [6][8]

-

Condensation: The aldehyde, β-ketoester, and ammonia or ammonium acetate are typically refluxed in a solvent such as ethanol.

-

Formation of Dihydropyridine: The initial product is a 1,4-dihydropyridine derivative.

-

Oxidation: The dihydropyridine is oxidized to the corresponding pyridine. This can be achieved using a variety of oxidizing agents, such as nitric acid, or can occur via air oxidation.

-

Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization.

| Reactant/Reagent | Role |

| Aldehyde | Source of C4 carbon |

| β-Ketoester | Source of C2, C3, C5, C6 carbons and ester groups |

| Ammonia/Ammonium Acetate | Nitrogen source |

| Oxidizing Agent (e.g., HNO₃, air) | Aromatization of the dihydropyridine ring |

Fundamental Reactivity

The reactivity of the this compound core is influenced by the electron-withdrawing nature of the pyridine nitrogen and the steric and electronic effects of the methyl and phenyl substituents.

Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[10][11][12] In this compound, the C2 and C6 positions are potential sites for nucleophilic attack, assuming a suitable leaving group is present. The phenyl group at C2 and the steric hindrance from the adjacent methyl group at C4 may influence the regioselectivity of such reactions.

General Mechanism of Nucleophilic Aromatic Substitution on Pyridine:

Caption: Nucleophilic Aromatic Substitution on Pyridine.

Oxidation

The methyl group at the C4 position is susceptible to oxidation to a carboxylic acid. This transformation is a common reaction for methyl-substituted pyridines and can be achieved using various oxidizing agents. A patent describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.[13] Another study details the oxidation of dihydropyridines to pyridines using methods involving DMSO, nitric acid, or bleaching powder, with yields ranging from moderate to good (25% to 64%).[8]

| Oxidizing Agent | Conditions | Product | Reference |

| Halogen (e.g., Cl₂) | Aqueous solution, actinic radiation | Pyridine carboxylic acid | [13] |

| DMSO | Heat | Pyridine | [8] |

| Nitric Acid | Heat | Pyridine | [8] |

| Calcium Hypochlorite | - | Pyridine | [8] |

Reduction

The pyridine ring can be reduced to a piperidine ring under various conditions. The specific conditions for the reduction of the this compound core are not detailed in the available literature, but general methods for pyridine reduction are applicable.

Cycloaddition Reactions

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple dienes or dienophiles. Diels-Alder reactions involving pyridines often require activation, for example, through coordination to a metal center.[14] Inverse electron demand Diels-Alder reactions are also a viable strategy for constructing pyridine rings.[15]

Biological Activity

While specific biological data for the this compound core is limited in the public domain, substituted pyridines are a cornerstone of many biologically active molecules.[16] Derivatives of this core are of interest in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.[17] The lipophilicity imparted by the two phenyl groups, combined with the hydrogen bonding capability of the pyridine nitrogen, makes this scaffold a promising starting point for the design of new therapeutic agents. Further research into the biological activities of derivatives of the this compound core is warranted.

Conclusion

The this compound core possesses a rich and varied reactivity profile. Its synthesis can be accomplished through well-established named reactions, and the core is amenable to a range of transformations including nucleophilic substitution and oxidation of the methyl group. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, the fundamental principles of pyridine chemistry provide a strong basis for predicting its behavior. As a versatile building block, the this compound core holds significant potential for the development of novel pharmaceuticals and functional materials. Further detailed studies on its reactivity and biological properties are encouraged to fully unlock its potential.

References

- 1. srinichem.com [srinichem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 14. Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines [acswebcontent.acs.org]

- 15. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 16. mdpi.com [mdpi.com]

- 17. This compound [myskinrecipes.com]

The Evolving Landscape of Pyridine Derivatives: A Technical Guide to 4-Methyl-2,5-diphenylpyridine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 4-Methyl-2,5-diphenylpyridine and its derivatives have garnered significant attention due to their potential as intermediates in the synthesis of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on providing actionable data and detailed methodologies for researchers in the field.

Core Compound Profile: this compound

This compound (CAS No: 156021-08-8) is a heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at positions 2 and 5, and a methyl group at position 4.[1][2] Its stable aromatic structure and the presence of a nitrogen atom make it a versatile building block in organic synthesis.[1] It is recognized as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders, and also finds applications in the creation of fluorescent materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N | [2] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 127-131 °C | [4] |

| Boiling Point | 399 °C | [4] |

| Purity | ≥98% | [4] |

Synthesis of Substituted Diphenylpyridines: Experimental Protocols

The synthesis of substituted pyridines can be achieved through several classical methods, including the Hantzsch, Kröhnke, Chichibabin, and Guareschi-Thorpe reactions.[5][6][7][8][9][10][11][12][13][14][15][16][17][18] For the preparation of 2,4,5-trisubstituted pyridines like this compound, the Kröhnke and Chichibabin syntheses are particularly relevant.[6][7][8][15]

General Experimental Protocol for Kröhnke Pyridine Synthesis of a 2,4,6-Trisubstituted Pyridine Analogue

This protocol is adapted from the synthesis of 2,4,6-triphenylpyridine and can be modified for the synthesis of other trisubstituted pyridines.[19]

1. Preparation of N-Phenacylpyridinium Bromide (Ylide Precursor):

-

Reactants:

-

2-Bromoacetophenone (1.0 equivalent)

-

Pyridine (1.1 equivalents)

-

Acetone (solvent)

-

-

Procedure:

-

Dissolve 2-bromoacetophenone in a minimal amount of acetone.

-

To this solution, add pyridine dropwise with constant stirring at room temperature. A precipitate will form.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

-

2. Synthesis of 2,4,6-Triphenylpyridine:

-

Reactants:

-

N-Phenacylpyridinium bromide (from step 1) (1.0 equivalent)

-

Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.1 equivalents)

-

Ammonium acetate (6.0 equivalents)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, the chalcone, and ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.

-

Biological Activities of Diphenylpyridine Analogues

Derivatives of diphenylpyridine have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Antiproliferative Activity

Several studies have highlighted the anticancer potential of diphenylpyridine analogues. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Diarylpyridine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10t | A549 (Lung) | 0.8 ± 0.1 | [20] |

| HCT116 (Colon) | 0.5 ± 0.05 | [20] | |

| MCF-7 (Breast) | 1.2 ± 0.2 | [20] | |

| HeLa (Cervical) | 0.9 ± 0.1 | [20] | |

| Combretastatin A-4 | A549 (Lung) | 0.003 ± 0.0005 | [20] |

| HCT116 (Colon) | 0.002 ± 0.0003 | [20] | |

| MCF-7 (Breast) | 0.004 ± 0.0006 | [20] | |

| HeLa (Cervical) | 0.002 ± 0.0004 | [20] |

Data is presented as mean ± standard deviation from three independent experiments.[20]

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]

-

IC₅₀ Calculation: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ values by plotting the inhibition percentage against the compound concentration.[20]

Structure-Activity Relationship (SAR)

The biological activity of diphenylpyridine derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. A preliminary SAR analysis based on available data suggests that electron-withdrawing groups, particularly halogens at the para-position of the phenyl ring, tend to enhance cytotoxic effects.[20]

Visualizing Synthesis and Logical Relationships

Kröhnke Pyridine Synthesis Workflow

The following diagram illustrates the general workflow of the Kröhnke pyridine synthesis.

Structure-Activity Relationship of Diphenylpyridine Derivatives

This diagram illustrates the influence of different substituents on the biological activity of diphenylpyridine derivatives.

This technical guide provides a foundational understanding of this compound and its analogues. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine-based compounds. Further exploration and optimization of these scaffolds hold significant promise for future therapeutic advancements.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | C18H15N | CID 14924986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. indiamart.com [indiamart.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Guareschi-Thorpe Condensation [drugfuture.com]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Kröhnke Pyridine Synthesis [drugfuture.com]

- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of Hantzsch poly-substituted pyridines containing adamantyl moiety | Semantic Scholar [semanticscholar.org]

A Comprehensive Review of 4-Methyl-2,5-diphenylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,5-diphenylpyridine is an aromatic heterocyclic compound that has garnered significant interest in various scientific fields, including organic chemistry, materials science, and medicinal chemistry.[1] Its unique molecular structure, featuring a pyridine core substituted with two phenyl groups and a methyl group, imparts favorable thermal and chemical stability, as well as interesting photophysical and electronic properties.[1] This technical guide provides a comprehensive literature review of this compound, summarizing its synthesis, physicochemical properties, and key applications with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is typically a crystalline solid or powder.[1] It is soluble in most common organic solvents such as chloroform, dichloromethane, and ethanol.[1] The presence of multiple aromatic rings contributes to enhanced π–π conjugation, which is a key factor in its potential photophysical and electronic applications.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 156021-08-8 | [1][2] |

| Molecular Formula | C₁₈H₁₅N | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | Crystalline solid or powder | [1] |

| Solubility | Soluble in most organic solvents | [1] |

| Purity | ≥97% (commercially available) | [3] |

| Storage | Room temperature, dry conditions | [3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Exact Mass | 245.120449483 Da | [2] |

| Monoisotopic Mass | 245.120449483 Da | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound from a primary research article remains elusive in the conducted search, its role as a key intermediate in the synthesis of more complex molecules is well-documented. It is utilized as a ligand in the preparation of iridium(III) complexes for applications in organic light-emitting diodes (OLEDs).

General Experimental Workflow for Utilization in Iridium Complex Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of phosphorescent iridium(III) complexes.

Caption: Generalized workflow for synthesizing Iridium(III) complexes.

Spectroscopic Data

Detailed spectroscopic data for the free this compound ligand is not extensively reported in the searched literature. However, commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.

Applications in Materials Science

A significant application of this compound is as a ligand in the development of phosphorescent materials for organic light-emitting diodes (OLEDs).[1] The nitrogen atom in the pyridine ring facilitates coordination with metal centers, such as iridium, to form highly efficient emitters.[1]

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light. The use of phosphorescent emitters, such as iridium(III) complexes containing this compound, allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

The following diagram illustrates the basic principle of an OLED.

Caption: Simplified diagram of an OLED's structure and operation.

Applications in Medicinal Chemistry

This compound is cited as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1] Specifically, it is mentioned as being used in the development of drugs targeting neurological disorders.[3] However, the publicly available scientific literature lacks specific details on the biological targets, mechanisms of action, or quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) for this compound itself or its direct derivatives in a pharmaceutical context. The neurotoxicity of related compounds like 1-methyl-4-phenylpyridinium (MPP+) has been studied in the context of Parkinson's disease, but a direct link to the therapeutic applications of this compound is not established in the available literature.[4][5][6][7]

Future Research Directions

The existing literature points to this compound as a compound with significant potential, particularly in materials science. However, to fully realize its utility, especially in the pharmaceutical realm, further research is warranted.

A logical workflow for future research is outlined below.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | C18H15N | CID 14924986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Differential Effects of Methyl-4-Phenylpyridinium Ion, Rotenone, and Paraquat on Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Past: The Early Discovery and Historical Synthesis of 4-Methyl-2,5-diphenylpyridine

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key chemical entities is paramount. This in-depth technical guide illuminates the early discovery and historical synthesis of 4-Methyl-2,5-diphenylpyridine, a heterocyclic compound with continuing relevance in medicinal chemistry and materials science.

While the specific seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available historical archives, its structural components strongly suggest its roots in the classical methods of pyridine synthesis developed in the late 19th and early 20th centuries. The most probable historical routes for its initial preparation would have leveraged the well-established Hantzsch or Chichibabin pyridine syntheses, or variations thereof.

Foundational Synthetic Strategies

The construction of the this compound scaffold historically relies on the condensation of smaller, readily available building blocks. The logical disconnection of the target molecule points towards several potential synthetic pathways, with the Hantzsch and Chichibabin syntheses being the most prominent historical methods for forming the pyridine ring.

The Hantzsch Pyridine Synthesis Approach

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of pyridine chemistry. In its classic form, it involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia. To generate this compound, a likely historical adaptation of the Hantzsch synthesis would involve the reaction of ethyl benzoylacetate (a β-ketoester), propionaldehyde (or its equivalent), and an ammonia source, followed by an oxidation step.

Hypothetical Historical Hantzsch Synthesis Workflow

Caption: Hypothetical workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction):

A plausible historical experimental protocol based on the Hantzsch methodology would involve the following steps:

-

Condensation: Ethyl benzoylacetate (2 equivalents) and propionaldehyde (1 equivalent) would be dissolved in a suitable solvent, such as ethanol.

-

Addition of Ammonia Source: An excess of an ammonia source, like ammonium acetate, would be added to the solution.

-

Heating: The reaction mixture would be heated under reflux for several hours to facilitate the condensation and ring formation, yielding a dihydropyridine intermediate.

-

Oxidation: The resulting dihydropyridine would then be oxidized to the aromatic pyridine. Historically, this could have been achieved using nitric acid or other oxidizing agents.

-

Isolation and Purification: The final product, this compound, would be isolated by precipitation or extraction and purified by recrystallization.

The Chichibabin Pyridine Synthesis Approach

Another classical and historically significant route is the Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924. This method involves the condensation of aldehydes, ketones, or their combination with ammonia at elevated temperatures, often in the gas phase over a catalyst.

Hypothetical Historical Chichibabin Synthesis Logical Relationship

Caption: Logical relationship of reactants and conditions for a hypothetical Chichibabin synthesis.

Detailed Experimental Protocol (Hypothetical Reconstruction):

A likely early 20th-century Chichibabin-style synthesis would have been a brute-force approach:

-

Reactant Mixture: Benzaldehyde, acetone, and a source of ammonia (likely aqueous or alcoholic ammonia) would be combined in a sealed reaction vessel.

-

Heating under Pressure: The mixture would be heated to high temperatures (e.g., 200-250 °C) in an autoclave for an extended period.

-

Workup and Isolation: After cooling, the reaction mixture would be worked up to separate the organic products from the aqueous phase.

-

Purification: The desired this compound would then be isolated from a likely complex mixture of products and byproducts through fractional distillation or crystallization.

Quantitative Data and Characterization

| Parameter | Hantzsch Synthesis (Hypothetical) | Chichibabin Synthesis (Hypothetical) |

| Yield | Moderate to Good | Low to Moderate |

| Purity (Initial) | Fair, with potential for unreacted starting materials and the dihydropyridine intermediate. | Low, often resulting in a complex mixture of pyridine derivatives. |

| Purification Method | Recrystallization | Fractional Distillation, Recrystallization |

Modern commercial suppliers of this compound (CAS No: 156021-08-8) provide the following characteristic data:

| Property | Value |

| Molecular Formula | C₁₈H₁₅N |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not consistently reported in historical literature |

| Solubility | Soluble in many common organic solvents |

Conclusion

While the precise moment of discovery for this compound is not clearly documented in accessible historical chemical literature, its synthesis is firmly rooted in the foundational principles of pyridine chemistry established by pioneers like Hantzsch and Chichibabin. The early syntheses, likely laborious and low-yielding by modern standards, paved the way for the eventual availability of this compound as a valuable intermediate in contemporary organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. For today's researchers, understanding these historical methods provides a rich context for the continued innovation in heterocyclic chemistry.

Methodological & Application

Application Notes and Protocols: 4-Methyl-2,5-diphenylpyridine in Materials Science and Electronics

Introduction

4-Methyl-2,5-diphenylpyridine is a versatile heterocyclic aromatic compound that has emerged as a significant building block in the fields of materials science and electronics.[1] Its inherent thermal and chemical stability, coupled with its electronic properties stemming from an extended π-conjugated system, make it an attractive candidate for various applications.[1] While the standalone photophysical and electronic properties of this compound are not extensively detailed in readily available literature, its primary application lies in its use as a ligand in organometallic complexes, particularly for Organic Light-Emitting Diodes (OLEDs).

This document provides detailed application notes on the use of this compound, with a focus on its role in the high-performance phosphorescent emitter, bis(this compound)iridium(III) acetylacetonate, referred to as (mdppy)₂Iracac.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 156021-08-8 | [1] |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | Generally a crystalline solid or powder | [1] |

| Solubility | Soluble in most organic solvents such as chloroform, dichloromethane, and ethanol. | [1] |

| Key Features | Excellent thermal and oxidative stability; π–π conjugation from multiple aromatic rings. | [1] |

Application in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a crucial ligand in the synthesis of the green phosphorescent emitter, bis(this compound)iridium(III) acetylacetonate [(mdppy)₂Iracac].[2][3][4] This organometallic complex has demonstrated exceptional performance in OLEDs, contributing to high efficiency and stability.

Quantitative Performance Data of (mdppy)₂Iracac-based OLEDs

The following table summarizes the key performance metrics of green phosphorescent OLEDs utilizing (mdppy)₂Iracac as the emitter.

| Performance Metric | Value | Host Material | Doping Concentration | Reference |

| Maximum External Quantum Efficiency (EQE) | 23.6% | DPDDC | 5 wt% | [2][3][4] |

| Maximum Power Efficiency | 92.3 lm/W | DPDDC | 5 wt% | [2][3][4] |

| Efficiency Roll-off at 5000 cd/m² | 5.5% | DPDDC | 5 wt% | [2][3][4] |

| Emission Peak | 532 nm | DPDDC | Not Specified | [2] |

DPDDC: 11-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole

Experimental Protocols

Protocol 1: Synthesis of bis(this compound)iridium(III) acetylacetonate [(mdppy)₂Iracac]

This protocol describes a general synthetic route for iridium(III) complexes with pyridine-based ligands.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

This compound

-

2-ethoxyethanol

-

Acetylacetone (acac)

-

Sodium carbonate (Na₂CO₃)

-

Standard glassware for reflux and purification (e.g., round-bottom flask, condenser, chromatography column)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Cyclometalation Reaction:

-

In a round-bottom flask, combine Iridium(III) chloride hydrate and an excess of this compound in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (3:1 v/v).

-

De-gas the mixture and reflux under an inert atmosphere for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the formation of a precipitate (the dichloro-bridged iridium dimer).

-

Filter the precipitate, wash with methanol and diethyl ether, and dry under vacuum.

-

-

Ligand Exchange Reaction:

-

In a separate flask, dissolve the obtained iridium dimer in 2-ethoxyethanol.

-

Add an excess of acetylacetone and sodium carbonate.

-

Reflux the mixture under an inert atmosphere for 12 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane).

-

The final product, (mdppy)₂Iracac, can be further purified by sublimation.

-

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol outlines a general procedure for the fabrication of a green PhOLED using (mdppy)₂Iracac as the dopant in the emissive layer via thermal evaporation.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Host material for the Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).

-

(mdppy)₂Iracac as the phosphorescent dopant

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning setup (ultrasonic bath, solvents)

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrates using a nitrogen stream and treat with UV-ozone or oxygen plasma to improve the work function.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the following layers:

-

HIL: e.g., 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) (~10 nm)

-

HTL: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) (~40 nm)

-

EML: Co-evaporate the host material (e.g., DPDDC) and the (mdppy)₂Iracac dopant at a specified weight percentage (e.g., 5 wt%) to a thickness of ~30 nm.

-

ETL: e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (~40 nm)

-

EIL: e.g., Lithium Fluoride (LiF) (~1 nm)

-

-

-

Cathode Deposition:

-

Deposit the metal cathode (e.g., Al) to a thickness of ~100 nm through a shadow mask to define the active area.

-

-

Encapsulation:

-

Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

-

Visualizations

Caption: Synthetic workflow for bis(this compound)iridium(III) acetylacetonate.

Caption: General workflow for the fabrication of a multilayer phosphorescent OLED.

Caption: Simplified energy level diagram and charge transport in a phosphorescent OLED.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stable green phosphorescence organic light-emitting diodes with low efficiency roll-off using a novel bipolar thermally activated delayed fluorescence material as host - Chemical Science (RSC Publishing) [pubs.rsc.org]